molecular formula C17H17ClO3 B2624687 3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 634593-07-0

3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2624687
CAS No.: 634593-07-0
M. Wt: 304.77
InChI Key: NJXAFMMJJSJRLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 4-methylbenzyl alcohol, and ethyl iodide.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of aldehyde-containing compounds on cellular processes. It serves as a model compound for investigating the reactivity and toxicity of aldehydes in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various cellular pathways and processes, including signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
  • 3-Chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
  • 3-Chloro-5-ethoxy-4-[(4-ethylbenzyl)oxy]benzaldehyde

Comparison: Compared to its similar compounds, 3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the ethoxy group at the 5-position and the 4-methylbenzyl group at the 4-positionThe presence of the chlorine atom at the 3-position also adds to its uniqueness, influencing its chemical behavior and interactions .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-3-20-16-9-14(10-19)8-15(18)17(16)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXAFMMJJSJRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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